

NU-7107 radiosensitization effect

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: NU-7107

Cat. No.: S548532

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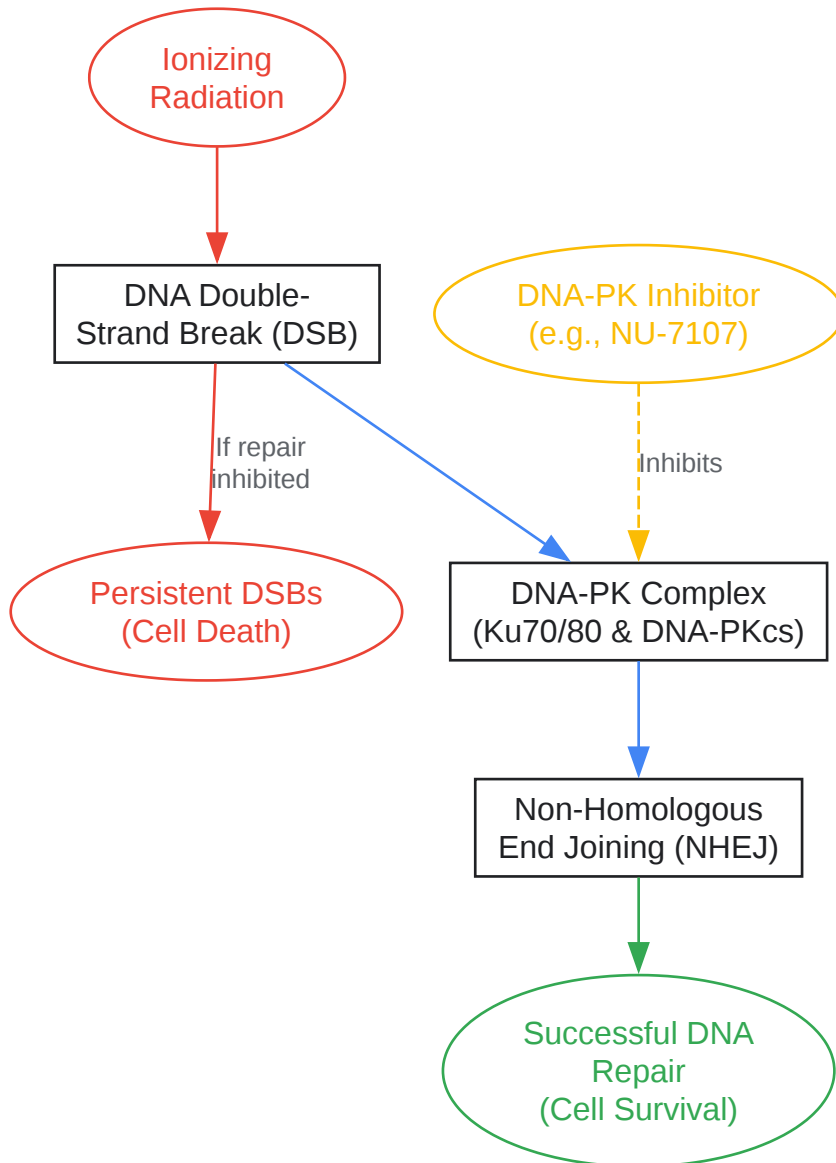
Available Data on NU-7107

The table below summarizes the key information identified in the search results:

Aspect	Available Information
Compound Name	NU-7107 (also referred to as a structural analogue of NU7026) [1]
Chemical Description	2-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one [1]
Primary Mechanism	DNA-dependent protein kinase (DNA-PK) inhibitor (inferred from its role as a structural analogue of the prototype DNA-PK inhibitor NU7026) [1]
Key Pharmacokinetic Finding	Plasma clearance was four-fold slower than its parent compound, NU7026, due to methylation at the C-2 and C-6 positions of the morpholine ring, which reduced its metabolic liability [1]
Direct Radiosensitization Data	Not available in the search results.

DNA-PK Inhibition Pathway in Radiosensitization

The proposed mechanism of action for **NU-7107** is inhibition of DNA-PK, a key enzyme in the DNA damage response. The following diagram outlines this pathway and the theoretical role of a DNA-PK inhibitor in promoting radiosensitization.



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Ionizing Radiation induces DNA Double-Strand Breaks (DSBs), which are typically repaired by the DNA-PK complex via the Non-Homologous End Joining (NHEJ) pathway, allowing cell survival [2] [1]. A DNA-PK inhibitor (like **NU-7107**) theoretically disrupts this repair process, leading to the accumulation of unrepaired DSBs and ultimately cell death, thereby sensitizing cells to radiation [1].

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References

1. Preclinical pharmacokinetics and metabolism of a novel ... [nature.com]
2. Targeting inflammatory pathways for tumor radiosensitization [pmc.ncbi.nlm.nih.gov]

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